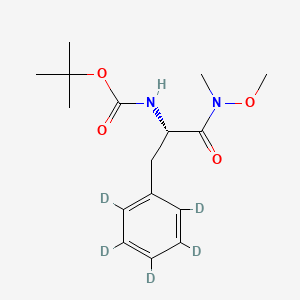

N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

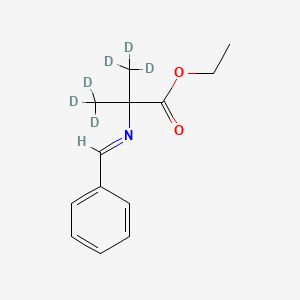

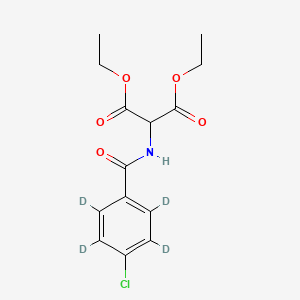

“N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide” is a compound with a molecular weight of 313.40 and a molecular formula of C16H19D5N2O4 . It is an intermediate during the synthesis of some HIV protease inhibitors . It is also the deuterium-labeled version of Picoxystrobin, a primary strobilurin fungicide widely applied for plant disease control .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H19D5N2O4 . The SMILES representation isCN(OC)C(C@HC([2H])=C([2H])C([2H])=C1[2H])NC(OC(C)(C)C)=O)=O . Physical And Chemical Properties Analysis

The compound has a molecular weight of 313.40 . It is soluble in dichloromethane and methanol . It is recommended to be stored at 2-8°C .Applications De Recherche Scientifique

HIV Protease Inhibitors Synthesis

“N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide” is used as an intermediate during the synthesis of some HIV protease inhibitors . HIV protease inhibitors are a class of antiviral drugs that are widely used to treat HIV/AIDS and hepatitis C. They prevent viral replication by inhibiting the activity of protease, an enzyme used by the viruses to cleave nascent proteins for final assembly of new virions.

Proteomics Research

This compound is also used in proteomics research . Proteomics is a branch of biology that studies proteins on a large scale, including their abundances, modifications, interactions, and functions. The use of stable isotopes like deuterium (D) in this compound can help in the accurate quantitation of proteins in complex biological samples.

Fungicide Synthesis

“N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide” is the deuterium labeled Picoxystrobin . Picoxystrobin is a primary strobilurin fungicide that is widely applied for plant disease control . Strobilurin fungicides inhibit mitochondrial respiration in fungi, which is crucial for their energy production and survival.

Isotope-Labeled Compounds

The compound is one of the isotope-labeled compounds . Isotope labeling is a technique used to track the passage of an isotope, an atom with a detectable variation, through a reaction, metabolic pathway, or cell. The reactant is ‘labeled’ by replacing specific atoms by their isotope, and the reactant is then allowed to undergo the reaction.

Drug Development

Deuterium, a stable isotope of hydrogen, has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Mitochondrial Respiration Studies

Picoxystrobin, for which this compound is a deuterium labeled version, inhibits mitochondrial respiration via blocking electron transfer . Therefore, it can be used in studies investigating the mechanisms of mitochondrial respiration and its inhibition.

Mécanisme D'action

Target of Action

N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide is the deuterium labeled Picoxystrobin . Picoxystrobin is a primary strobilurin fungicide that is widely applied for plant disease control . The primary targets of this compound are the cytochrome b and c1 centers in the Qo site of the mitochondria .

Mode of Action

The compound inhibits mitochondrial respiration by blocking electron transfer at the Qo center of cytochrome b and c1 . This inhibition disrupts the energy production of the cell, leading to cell death .

Biochemical Pathways

The affected biochemical pathway is the electron transport chain in the mitochondria. By inhibiting electron transfer at the Qo center of cytochrome b and c1, the compound disrupts the normal flow of electrons, which is essential for ATP production . This disruption leads to a decrease in ATP production, causing energy deprivation and eventually cell death .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of the compound’s action is the inhibition of mitochondrial respiration, leading to energy deprivation and cell death . This makes it effective as a fungicide, as it can kill the fungal cells by disrupting their energy production .

Action Environment

The action environment of N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide is primarily within the cell, specifically the mitochondria . Environmental factors such as temperature, pH, and the presence of other substances can potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)17-13(14(19)18(4)21-5)11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,17,20)/t13-/m0/s1/i6D,7D,8D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHRDPIWMGLOQJ-VWPCAPSESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563633.png)

![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane](/img/structure/B563643.png)

![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5](/img/structure/B563655.png)